![molecular formula C12H9ClO2 B6327733 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% CAS No. 53905-34-3](/img/structure/B6327733.png)
2-Chloro-4-(4-hydroxyphenyl)phenol, 95%
Overview
Description
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% (2C4HPP) is a phenolic compound that has been studied for its potential applications in chemistry, biochemistry, and medicine. It is a versatile compound with many possible applications due to its interesting chemical, biochemical, and physiological properties.
Scientific Research Applications
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been studied for its potential applications in the fields of chemistry, biochemistry, and medicine. It has been used as a reagent in the synthesis of various compounds, including phenolic esters, amines, and thiols. It has also been used as a catalyst in the synthesis of polymers and as a reagent in the synthesis of organic compounds. Additionally, it has been studied for its potential use as an antioxidant and anti-inflammatory agent.
Mechanism of Action
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% is thought to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It has also been shown to inhibit the activity of enzymes involved in the production of ROS and RNS, such as NADPH oxidase and cyclooxygenase. In addition, 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as lipoxygenase and cyclooxygenase.
Biochemical and Physiological Effects
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant effects. Additionally, it has been shown to have potential anti-cancer, anti-microbial, and anti-viral effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% for laboratory experiments is its low cost and availability. Additionally, it is relatively easy to synthesize and has a wide variety of potential applications. The main limitation is its potential toxicity, as it has been shown to be toxic to some organisms at high concentrations.
Future Directions
Potential future directions for the use of 2-Chloro-4-(4-hydroxyphenyl)phenol, 95% include further study of its anti-inflammatory, antioxidant, anti-cancer, anti-microbial, and anti-viral effects. Additionally, further study of its potential toxicity and its mechanism of action could lead to the development of safer and more effective drugs. Additionally, further study of its potential applications in chemistry, biochemistry, and medicine could lead to the development of new and more effective compounds.
Synthesis Methods
2-Chloro-4-(4-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 4-hydroxybenzaldehyde and chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere such as nitrogen or argon and the product is isolated by column chromatography.
properties
IUPAC Name |
2-chloro-4-(4-hydroxyphenyl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7,14-15H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOMYCULAWPCTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)O)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40605977 | |
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-hydroxyphenyl)phenol | |
CAS RN |
53905-34-3 | |
Record name | 3-Chloro[1,1′-biphenyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53905-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro[1,1'-biphenyl]-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40605977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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